Alantolactone

Catalog No.
S517814
CAS No.
546-43-0
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alantolactone

CAS Number

546-43-0

Product Name

Alantolactone

IUPAC Name

5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3

InChI Key

PXOYOCNNSUAQNS-UHFFFAOYSA-N

SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C

Solubility

Soluble in DMSO

Synonyms

Alantolactone; AI3-31147; AI331147; AI3 31147

Canonical SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C

Isomeric SMILES

C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C

Description

The exact mass of the compound Alantolactone is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Alantolactone, a sesquiterpene lactone found in various plants, particularly Elecampane (Inula helenium), has emerged as a promising compound for scientific investigation due to its diverse pharmacological properties []. Research explores its potential applications in several areas:

Anti-inflammatory Properties

Studies suggest Alantolactone possesses potent anti-inflammatory effects. It may suppress the production of inflammatory mediators like cytokines and enzymes, potentially offering benefits in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Additional Information:

  • Further research is needed to elucidate the exact mechanisms of Alantolactone's anti-inflammatory action and its efficacy in various inflammatory diseases.

Anti-tumor Activity

Alantolactone demonstrates promising anti-tumor properties. Research indicates it may induce cell death in cancer cells through various mechanisms, including inhibiting proliferation and promoting apoptosis (programmed cell death) [].

Additional Information:

  • In vitro and animal studies have shown positive results, but clinical trials are necessary to determine the effectiveness and safety of Alantolactone in cancer treatment.

Antifungal and Antiviral Properties

Studies suggest Alantolactone exhibits antifungal and antiviral activities. It may inhibit the growth of various fungal strains and potentially inactivate specific viruses [].

Additional Information:

  • More research is required to understand the specific mechanisms of action against different fungal and viral pathogens and explore its potential therapeutic applications.

Alantolactone is a natural sesquiterpene lactone primarily derived from the roots of the Inula helenium plant, known for its diverse pharmacological properties. Its chemical formula is C15H20O2C_{15}H_{20}O_{2} and it is characterized by a unique cyclic structure that contributes to its biological activity. Alantolactone exhibits a variety of effects including anti-inflammatory, antitumor, and antimicrobial activities, making it a compound of significant interest in medicinal chemistry and pharmacology .

Research suggests Alantolactone works through various mechanisms. It might inhibit the STAT3 protein, a signaling molecule involved in cancer cell growth and survival. Additionally, it may activate the Nrf2/HO-1 pathway, which helps cells combat oxidative stress and inflammation. Studies also indicate it may induce apoptosis (programmed cell death) in cancer cells [].

Due to its functional groups. Notably, it has been shown to react with dimethylamine hydrochloride in the presence of potassium chloride, followed by a reaction with fumaric acid. This indicates its potential for derivatization, which could enhance its biological properties or alter its pharmacokinetics . Additionally, alantolactone has been studied for its interactions with amino acids, revealing insights into its allergenic properties and potential immunological impacts .

Alantolactone demonstrates significant biological activities:

  • Antitumor Activity: It has been shown to inhibit the growth of glioblastoma cells by targeting the nuclear factor kappa B (NF-κB) signaling pathway and inhibiting IKKβ kinase activity. This action leads to reduced expression of cyclooxygenase-2 (COX-2), a protein involved in tumor progression .
  • Anti-inflammatory Effects: Alantolactone enhances phagocytosis in immune cells and modulates cytokine production. It suppresses pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 while promoting anti-inflammatory mediators like interleukin-10 .
  • Antimicrobial Properties: The compound also exhibits antimicrobial activity against various pathogens, enhancing the immune response against infections .

Alantolactone can be synthesized through various methods, including extraction from natural sources like Inula helenium or via chemical synthesis. The synthetic route often involves cyclization reactions to form the lactone structure from precursor compounds. Specific methodologies may include:

  • Natural Extraction: Isolation from plant materials using solvents.
  • Chemical Synthesis: Utilizing cyclization reactions involving sesquiterpene precursors.

The detailed synthetic pathways often involve multiple steps to ensure high purity and yield of alantolactone .

Alantolactone has several applications in both traditional and modern medicine:

  • Pharmaceuticals: Used as an antitumor agent in cancer therapies.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Cosmetics: Explored for its anti-inflammatory properties in skincare products.
  • Agriculture: Investigated for potential use as a natural pesticide due to its antimicrobial properties .

Studies on alantolactone's interactions with other compounds reveal its potential synergistic effects. For instance, it has been shown to enhance the efficacy of certain antibiotics by improving phagocytic activity against bacterial pathogens. Additionally, research indicates that alantolactone may interact with various signaling pathways, influencing inflammatory responses and cellular apoptosis mechanisms .

Alantolactone shares structural and functional similarities with several other sesquiterpene lactones. Here are some notable compounds:

Compound NameStructure TypeKey Activities
IsoalantolactoneSesquiterpene lactoneAntimicrobial, anti-inflammatory
CostunolideSesquiterpene lactoneAntitumor, anti-inflammatory
ArtemisininSesquiterpene lactoneAntimalarial
ParthenolideSesquiterpene lactoneAnti-inflammatory, antitumor

Uniqueness of Alantolactone

Alantolactone is distinguished by its potent antitumor effects specifically against glioblastoma cells and its ability to modulate immune responses effectively. While other compounds like isoalantolactone share similar properties, alantolactone's specific action on NF-κB signaling pathways sets it apart as a promising candidate for targeted cancer therapies .

Botanical Distribution in Asteraceae Family Species

Alantolactone demonstrates extensive distribution across numerous species within the Asteraceae family, with particularly high concentrations found in the genus Inula [1] [2] [3]. The compound occurs as a major constituent in Inula helenium (elecampane), where it comprises approximately 40% of the helenin mixture alongside its isomer isoalantolactone [1] [4]. This sesquiterpene lactone has been identified across diverse geographical regions, spanning from the temperate Himalayan regions to European and North American distributions [5] [3].

Inula helenium represents the most extensively studied source, with alantolactone concentrated primarily in the root tissues [6] [7] [1]. The subspecies Inula helenium subsp. turcoracemosa, endemic to Turkey, contains alantolactone at quantified levels of 1.6338 ± 0.0198% (w/w) in root material [8]. Additional Inula species including Inula racemosa, found throughout the Western Himalayas from Kashmir to Afghanistan, and Inula royleana from Himalayan regions, serve as significant natural reservoirs [2] [9] [10].

Beyond the Inula genus, alantolactone distribution extends to other Asteraceae genera. Saussurea costus, utilized extensively in Asian traditional medicine systems, contains alantolactone alongside related sesquiterpene lactones costunolide and dehydrocostuslactone [11] [12]. Carpesium macrocephalum produces alantolactone in association with other sesquiterpene lactone dimers and the monomeric compound ivalin [13] [14]. Stevia lucida represents a notable discovery, being the first documented occurrence of helenin compounds within the Stevia genus, demonstrating the widespread nature of alantolactone biosynthesis across Asteraceae lineages [1].

The glandular trichome systems of various Asteraceae species serve as specialized production sites. Helianthus annuus (sunflower) synthesizes sesquiterpene lactones within both capitate and linear glandular trichomes [15] [16] [17]. Xanthium strumarium produces xanthanolide-type sesquiterpene lactones in its glandular trichomes [18], while Artemisia annua generates germacrene A, the direct precursor to alantolactone, through its specialized secretory structures [16] [19].

SpeciesCommon NameGeographic DistributionAlantolactone ContentPrimary Plant Part
Inula heleniumElecampaneEurope, North America, AsiaMajor component (40% of helenin) [1]Roots [6]
Inula racemosaIndian ElecampaneWestern HimalayasPresent [9] [10]Roots and rhizomes [10]
Inula helenium subsp. turcoracemosaTurkish ElecampaneTurkey (Central Anatolia)1.6338 ± 0.0198% (w/w) [8]Roots [8]
Saussurea costusCostus RootAsiaPresent [11] [12]Roots [11]
Carpesium macrocephalumLarge-headed CarpesiumChinaPresent with ivalin [13]Seeds/Whole plant [14]
Stevia lucidaSteviaSouth AmericaFirst reported [1]Whole plant [1]

Transcriptomic Regulation of Sesquiterpene Lactone Biosynthesis

Transcriptomic analyses have revealed complex regulatory networks governing sesquiterpene lactone biosynthesis, with multiple transcription factor families orchestrating the expression of biosynthetic genes [20] [21] [18]. Comparative transcriptome studies in Asteraceae species demonstrate that MYB and basic helix-loop-helix (bHLH) transcription factors serve as primary regulators of sesquiterpene lactone production pathways [21] [18].

In Saussurea lappa, transcriptomic investigation of costunolide biosynthesis identified MYB family transcription factors as key regulatory elements interacting with the costunolide synthase (SlCOS1) gene promoter [20]. Co-expression network analysis revealed coordinated behavior among transcription factors and pathway genes, with Module 1 showing significant enrichment for major biosynthetic pathway components [20]. Promoter cloning and cis-acting element analysis confirmed MYB transcription factor binding sites within the SlCOS1 promoter region, establishing direct transcriptional control mechanisms [20].

Chicory (Cichorium intybus) transcriptomic studies comparing varieties with differential sesquiterpene lactone content identified 46 transcription factors maintaining consistent differential expression patterns across cultivation environments [21]. Among these, specific MYB and bHLH transcription factors showed positive correlation with germacrene A synthase (GAS) and germacrene A oxidase (GAO) gene expression levels [21]. This correlation analysis suggests direct regulatory relationships between transcription factor activity and sesquiterpene lactone biosynthetic capacity [21].

Xanthium strumarium transcriptome analysis identified 116 transcription factors highly expressed in glandular trichomes, the primary sites of xanthanolide biosynthesis [18]. The transcription factor families with documented roles in sesquiterpene regulation include AP2/ERF, WRKY, MYB, and bHLH families [18]. These regulatory elements demonstrate tissue-specific expression patterns, with highest activity observed during active biosynthetic phases of trichome development [18].

Temporal regulation studies in sunflower (Helianthus annuus) glandular trichomes revealed that sesquiterpene synthase genes undergo coordinated upregulation during biosynthetically active developmental stages [15] [16]. All three identified sesquiterpene synthases showed exclusive expression during pre-secretory to post-secretory phases, with expression patterns correlating directly with trichome maturity and secretory activity [15] [16].

The transcriptomic data indicate that sesquiterpene lactone biosynthesis operates under multi-layered transcriptional control, involving both developmental timing mechanisms and tissue-specific regulatory programs [15] [16] [18]. Root-specific expression patterns observed for key biosynthetic genes suggest distinct regulatory mechanisms governing alantolactone production in underground versus aerial plant parts [22].

Enzymatic Mechanisms in Germacrene-Derived Cyclization

The biosynthesis of alantolactone proceeds through a well-characterized enzymatic cascade involving farnesyl diphosphate cyclization and subsequent oxidative modifications [23] [24] [25]. Germacrene A synthase (GAS) catalyzes the initial committed step, converting farnesyl diphosphate (FPP) through 1,10-cyclization to produce (+)-germacrene A [23] [26] [27].

Mechanistic studies of germacrene A synthase from Solidago canadensis revealed the enzyme catalyzes farnesyl diphosphate conversion with remarkable specificity, generating greater than 96% germacrene A and less than 2% α-humulene through alternative 1,11-cyclization [26] [28]. The cyclization mechanism initiates with diphosphate expulsion from FPP, creating a farnesyl carbocation that undergoes intramolecular attack at the 10,11-double bond position [26]. Critical amino acid residues, particularly the Thr401-Gly402-Gly403 triad, determine cyclization specificity through active site architecture constraints [26] [28].

Site-directed mutagenesis experiments demonstrated that replacement of Gly402 with increasingly bulky residues progressively shifts the cyclization pattern toward 1,11-cyclization, producing higher proportions of α-humulene [26]. This finding suggests evolutionary relationships between 1,10- and 1,11-cyclizing sesquiterpene synthases, with modern specific enzymes potentially evolving from ancestral promiscuous cyclases [26] [28].

Following germacrene A formation, germacrene A oxidase (GAO) performs the crucial oxidation step converting germacrene A to germacrene A acid [23] [19]. This cytochrome P450-dependent enzyme localizes to the endoplasmic reticulum and requires molecular oxygen and NADPH as cofactors [19]. Comparative studies between costunolide-producing and artemisinin-producing species revealed catalytic plasticity in GAO enzymes, with substrate specificity determined by active site residue composition [19].

The cyclization mechanism involves multiple carbocation intermediates and rearrangement pathways [23] [29]. Following initial FPP ionization, the resulting carbocation can undergo various cyclization modes depending on active site constraints and available reaction pathways [23]. Germacrene C synthase from tomato provides insight into alternative cyclization mechanisms, producing multiple sesquiterpene products through different carbocation stabilization and deprotonation routes [29].

Enzymatic studies using deuterium-labeled substrates and fluorinated farnesyl diphosphate analogs support mechanistic models involving bridged carbocation intermediates [26]. These intermediates can rearrange through germacrene-humulene interconversion pathways, explaining the structural diversity observed in sesquiterpene lactone biosynthesis [26].

EnzymeEC NumberSubstrateProductMechanism
Farnesyl diphosphate synthaseEC 2.5.1.10IPP + DMAPPFarnesyl diphosphateCondensation reaction [25]
Germacrene A synthaseEC 4.2.3.23Farnesyl diphosphate(+)-Germacrene A1,10-cyclization [26] [27]
Germacrene A oxidaseEC 1.14.11.40Germacrene AGermacrene A acidC-12 oxidation [19]
Cytochrome P450 enzymesEC 1.14.13.-Germacrene derivativesHydroxylated productsHydroxylation [30]

Source-Sink Dynamics in Plant Tissue Localization

Alantolactone biosynthesis and accumulation demonstrate distinct source-sink relationships across different Asteraceae species, with specialized tissues serving as both production sites and storage reservoirs [31] [32] [17] [33]. The spatial organization of sesquiterpene lactone metabolism reflects evolutionary adaptations for defense compound deployment and metabolic efficiency [34] [17].

In Inula helenium, alantolactone synthesis occurs primarily within root cortical tissues, with the compound accumulating in specialized storage cells throughout the root system [6] [4]. Histochemical localization studies reveal concentrated alantolactone deposition in root cortex parenchyma cells, with secondary accumulation in endodermal tissues [32]. The root-to-shoot transport system facilitates alantolactone movement to aerial plant parts, establishing roots as the primary source organs [22].

Glandular trichomes represent highly specialized source tissues in multiple Asteraceae species [15] [16] [17] [33]. Helianthus annuus develops two distinct trichome types: capitate glandular trichomes producing sesquiterpene lactones in secretory head cells, and linear glandular trichomes synthesizing bisabolene-type sesquiterpenes [17]. Immunolocalization studies using antibodies against germacrene A monooxygenase (HaGAO) demonstrated enzyme presence in both secretory and stalk cells of capitate glandular trichomes [33].

The subcellular localization of biosynthetic enzymes provides insight into metabolic compartmentalization [33]. Germacrene A oxidase localizes to smooth endoplasmic reticulum structures present in both secretory and stalk cells, indicating distributed biosynthetic capacity within individual trichomes [33]. This localization pattern correlates with the presence of cytochrome P450 reductase systems required for sesquiterpene oxidation reactions [33].

Temporal dynamics of sesquiterpene lactone production follow predictable developmental patterns [15] [16] [17]. Trichome-based biosynthesis occurs during specific developmental windows, with maximum synthetic activity during the secretory phase of trichome maturation [15] [16]. Expression analysis of sesquiterpene synthase genes reveals coordinate upregulation during biosynthetically active stages, followed by declining activity in post-secretory phases [15] [16].

Storage and transport mechanisms involve specialized cellular structures and transport proteins [34] [25]. Sesquiterpene lactones accumulate within subcuticular spaces of glandular trichomes, forming concentrated reservoirs available for rapid release upon tissue damage [17]. ABC transporter families facilitate compound movement from synthesis sites to storage compartments, with evidence for active transport mechanisms in multiple species [25].

Root-specific biosynthesis patterns observed in Inula species contrast with trichome-based production in other Asteraceae genera [22]. Transcriptomic analysis reveals root-specific expression of germacrene A synthase, germacrene A oxidase, and germacrene 8-hydroxylase genes, supporting roots as primary alantolactone synthesis sites [22]. This root-centric pattern correlates with traditional medicinal uses focusing on root preparations [9] [8].

Plant SpeciesSource TissueSink TissueTransport MechanismDevelopmental Timing
Inula heleniumRoot cortexRoot storage cellsSymplastic transport [32]Mature root stage [4]
Helianthus annuusCapitate glandular trichomesSubcuticular spacesSecretory vesicles [17] [33]Active secretory phase [15]
Cichorium intybusLatex ductsLeaf intercellular spacesLatex flow system [21]Young to mature leaves [21]
Saussurea costusRoot parenchymaSystemic distributionVascular transport [11]Mature root tissues [11]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Boiling Point

275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

78 - 80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M7GSN5Q1M6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

546-43-0
1407-14-3

Wikipedia

Helenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 08-15-2023
1: Alzoubi K, Calabrò S, Egler J, Faggio C, Lang F. Triggering of programmed erythrocyte death by alantolactone. Toxins (Basel). 2014 Dec 22;6(12):3596-612. doi: 10.3390/toxins6123596. PubMed PMID: 25533522; PubMed Central PMCID: PMC4280550.
2: Yang C, Yang J, Sun M, Yan J, Meng X, Ma T. Alantolactone inhibits growth of K562/adriamycin cells by downregulating Bcr/Abl and P-glycoprotein expression. IUBMB Life. 2013 May;65(5):435-44. doi: 10.1002/iub.1141. Epub 2013 Feb 26. PubMed PMID: 23441067.
3: Yao Y, Xia D, Bian Y, Sun Y, Zhu F, Pan B, Niu M, Zhao K, Wu Q, Qiao J, Fu C, Li Z, Xu K. Alantolactone induces G1 phase arrest and apoptosis of multiple myeloma cells and overcomes bortezomib resistance. Apoptosis. 2015 Aug;20(8):1122-33. doi: 10.1007/s10495-015-1140-2. PubMed PMID: 26033479.
4: Yao Y, Sun YY, Xia DD, Niu MS, Zhao K, Li ZY, Zeng LY, Xu KL. [Effect of Alantolactone on Proliferation of RPMI-8226 Cells and Its Possible Mechnism]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2015 Oct;23(5):1336-40. doi: 10.7534/j.issn.1009-2137.2015.05.021. Chinese. PubMed PMID: 26524033.
5: Yang C, Cai H, Yan J, Yang J, Sun M, Meng X, Ma T. [Inhibitory effect of alantolactone on the proliferation of K562/ADR cells and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2014 Jun;35(6):515-8. doi: 10.3760/cma.j.issn.0253-2727.2014.06.009. Chinese. PubMed PMID: 24985175.
6: Wang J, Zhao YM, Zhang ML, Shi QW. Simultaneous determination of chlorogenic acid, caffeic acid, alantolactone and isoalantolactone in Inula helenium by HPLC. J Chromatogr Sci. 2015 Apr;53(4):526-30. doi: 10.1093/chromsci/bmu079. Epub 2014 Jul 4. PubMed PMID: 24996657.
7: Chun J, Li RJ, Cheng MS, Kim YS. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells. Cancer Lett. 2015 Feb 1;357(1):393-403. doi: 10.1016/j.canlet.2014.11.049. Epub 2014 Nov 27. PubMed PMID: 25434800.
8: Khan M, Li T, Ahmad Khan MK, Rasul A, Nawaz F, Sun M, Zheng Y, Ma T. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction. Biomed Res Int. 2013;2013:719858. doi: 10.1155/2013/719858. Epub 2012 Dec 27. PubMed PMID: 23533997; PubMed Central PMCID: PMC3591150.
9: Khan M, Yi F, Rasul A, Li T, Wang N, Gao H, Gao R, Ma T. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction. IUBMB Life. 2012 Sep;64(9):783-94. doi: 10.1002/iub.1068. Epub 2012 Jul 27. PubMed PMID: 22837216.
10: Rasul A, Khan M, Ali M, Li J, Li X. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone. ScientificWorldJournal. 2013 Oct 27;2013:248532. doi: 10.1155/2013/248532. eCollection 2013. Review. PubMed PMID: 24288468; PubMed Central PMCID: PMC3826378.
11: Lei JC, Yu JQ, Yin Y, Liu YW, Zou GL. Alantolactone induces activation of apoptosis in human hepatoma cells. Food Chem Toxicol. 2012 Sep;50(9):3313-9. doi: 10.1016/j.fct.2012.06.014. Epub 2012 Jun 18. PubMed PMID: 22721982.
12: Zhang Y, Bao YL, Wu Y, Yu CL, Huang YX, Sun Y, Zheng LH, Li YX. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway. Mol Med Rep. 2013 Oct;8(4):967-72. doi: 10.3892/mmr.2013.1640. Epub 2013 Aug 16. PubMed PMID: 23970102.
13: Zhao P, Pan Z, Luo Y, Zhang L, Li X, Zhang G, Zhang Y, Cui R, Sun M, Zhang X. Alantolactone Induces Apoptosis and Cell Cycle Arrest on Lung Squamous Cancer SK-MES-1 Cells. J Biochem Mol Toxicol. 2015 May;29(5):199-206. doi: 10.1002/jbt.21685. Epub 2015 Jan 19. PubMed PMID: 25597476.
14: Rezeng C, Yuan D, Long J, Suonan D, Yang F, Li W, Tong L, Jiumei P. Alantolactone exhibited anti-herpes simplex virus 1 (HSV-1) action in vitro. Biosci Trends. 2015 Dec;9(6):420-2. doi: 10.5582/bst.2015.01171. PubMed PMID: 26781801.
15: Xu R, Zhou G, Peng Y, Wang M, Li X. Pharmacokinetics, tissue distribution and excretion of isoalantolactone and alantolactone in rats after oral administration of Radix Inulae extract. Molecules. 2015 Apr 28;20(5):7719-36. doi: 10.3390/molecules20057719. PubMed PMID: 25927901.
16: Chun J, Choi RJ, Khan S, Lee DS, Kim YC, Nam YJ, Lee DU, Kim YS. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells. Int Immunopharmacol. 2012 Dec;14(4):375-83. doi: 10.1016/j.intimp.2012.08.011. Epub 2012 Aug 28. PubMed PMID: 22940184.
17: Wei W, Huang H, Zhao S, Liu W, Liu CX, Chen L, Li JM, Wu YL, Yan H. Alantolactone induces apoptosis in chronic myelogenous leukemia sensitive or resistant to imatinib through NF-κB inhibition and Bcr/Abl protein deletion. Apoptosis. 2013 Sep;18(9):1060-70. doi: 10.1007/s10495-013-0854-2. PubMed PMID: 23613107.
18: Mi XG, Song ZB, Wu P, Zhang YW, Sun LG, Bao YL, Zhang Y, Zheng LH, Sun Y, Yu CL, Wu Y, Wang GN, Li YX. Alantolactone induces cell apoptosis partially through down-regulation of testes-specific protease 50 expression. Toxicol Lett. 2014 Jan 30;224(3):349-55. doi: 10.1016/j.toxlet.2013.11.002. Epub 2013 Nov 16. PubMed PMID: 24252419.
19: Lim HS, Jin SE, Kim OS, Shin HK, Jeong SJ. Alantolactone from Saussurea lappa Exerts Antiinflammatory Effects by Inhibiting Chemokine Production and STAT1 Phosphorylation in TNF-α and IFN-γ-induced in HaCaT cells. Phytother Res. 2015 Jul;29(7):1088-96. doi: 10.1002/ptr.5354. Epub 2015 Apr 17. PubMed PMID: 25881570.
20: Ding Y, Gao H, Zhang Y, Li Y, Vasdev N, Gao Y, Chen Y, Zhang Q. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells. J Hematol Oncol. 2016 Sep 22;9(1):93. PubMed PMID: 27658462; PubMed Central PMCID: PMC5034521.

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